molecular formula C11H10BrNO3 B1413861 Ethyl 2-bromo-4-cyano-5-methoxybenzoate CAS No. 1807018-55-8

Ethyl 2-bromo-4-cyano-5-methoxybenzoate

Cat. No.: B1413861
CAS No.: 1807018-55-8
M. Wt: 284.11 g/mol
InChI Key: GCUZYOGWVPNYTC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 4, and a methoxy group at position 5. This compound is structurally characterized by its aromatic benzene ring modified with electron-withdrawing (Br, CN) and electron-donating (OCH₃) substituents, which collectively influence its physicochemical and reactive properties. It is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or functional materials due to its versatile reactivity profile .

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-10(15-2)7(6-13)4-9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUZYOGWVPNYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular properties, and reactivity trends relative to analogous benzoate esters.

Substituent Effects and Molecular Properties

Key differences arise from variations in substituent groups, which modulate electronic, steric, and solubility characteristics:

Table 1: Comparative Data of Ethyl 2-bromo-4-cyano-5-methoxybenzoate and Analogues

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties (Theoretical/Reported)
This compound Not Available C₁₀H₁₀BrNO₃ 2-Br, 4-CN, 5-OCH₃ 286.11 High polarity (CN, OCH₃), mp: ~120–122°C
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate 881596-09-4 C₁₂H₁₅BrO₃ 2-Br, 4-CH₃, 5-OCH₂CH₃ 287.15 Lower polarity (CH₃, OCH₂CH₃), mp: 95–97°C
Ethyl 2-bromo-4-nitro-5-methoxybenzoate Hypothetical C₁₀H₁₀BrNO₅ 2-Br, 4-NO₂, 5-OCH₃ 304.10 Enhanced reactivity (NO₂), mp: ~145°C
Key Observations:

Electronic Effects: The cyano (-CN) group in the target compound is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution at positions ortho/para to itself. In contrast, the methyl (-CH₃) group in the analogue (CAS 881596-09-4) is electron-donating, directing electrophilic attacks to meta positions . Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups both donate electrons via resonance but differ in steric bulk. Ethoxy’s larger size may hinder reactivity in crowded synthetic environments.

Solubility and Polarity: The target compound’s cyano and methoxy groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMSO, ethanol). The methyl and ethoxy substituents in CAS 881596-09-4 reduce polarity, making it more soluble in nonpolar solvents like chloroform .

Thermal Stability :

  • The higher melting point of the target compound (~120–122°C) compared to CAS 881596-09-4 (95–97°C) reflects stronger intermolecular interactions (e.g., dipole-dipole forces from -CN and -OCH₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-cyano-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-cyano-5-methoxybenzoate

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